
1-Propionyl-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propionyl-4-piperidinecarboxylic acid (1-PCA) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds. 1-PCA is an important intermediate in the synthesis of a variety of compounds, including drugs, polymers, surfactants, and polymers. In addition, 1-PCA has been used in the synthesis of a variety of compounds for the study of metabolic processes, drug metabolism, and drug targeting.
Scientific Research Applications
Extraction and Purification Technologies
The efficiency of carboxylic acids extraction from aqueous solutions using organic compounds and supercritical fluids highlights an innovative approach toward separation technologies. This method, employing solvents like 1-octanol and supercritical CO2, showcases the potential of 1-Propionyl-4-piperidinecarboxylic acid in purification processes. Supercritical CO2 is emphasized for its environmentally friendly properties, offering a non-toxic, non-flammable, and recoverable option for carboxylic acid extraction. This technique presents a competitive edge over traditional methods, promising higher yield and simplicity in the reactive extraction process of carboxylic acids (Djas & Henczka, 2018).
Biotechnological Production Routes
This compound finds relevance in biotechnological production routes, notably in the generation of lactic acid from biomass. The versatility of lactic acid as a precursor for a range of valuable chemicals, including pyruvic acid, acrylic acid, and lactate ester, underscores the broad applicability of this compound. Research into biotechnological processes for producing these derivatives from lactic acid indicates a significant potential to replace chemical routes, emphasizing a "greener" approach to chemical synthesis (Gao, Ma, & Xu, 2011).
Role in Microbial Virulence
The interaction between propionic acid, a component of this compound, and bacterial virulence reveals a complex dynamic. Propionyl modification, influenced by propionic acid levels, affects protein stability, enzyme activity, and DNA binding affinity. This modification process has implications for understanding how PA-producing Bacteroidetes influence pathogenic bacterial virulence, offering novel insights for preventing and treating infections (Tang, Zhan, Zhang, & Huang, 2022).
Pharmacology and Toxicology Insights
While not directly related to this compound, the study of similar compounds provides valuable pharmacological and toxicological insights. Research into MT-45, a novel psychoactive substance, sheds light on opioid-like effects, including potential for abuse and dependency. Such studies highlight the importance of understanding the pharmacodynamics and safety profiles of compounds structurally related to this compound (Siddiqi, Verney, Dargan, & Wood, 2015).
Safety and Hazards
properties
IUPAC Name |
1-propanoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKLCQSTIHHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350649 |
Source


|
| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117705-17-6 |
Source


|
| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

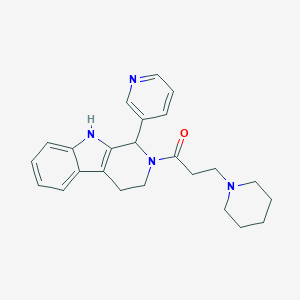
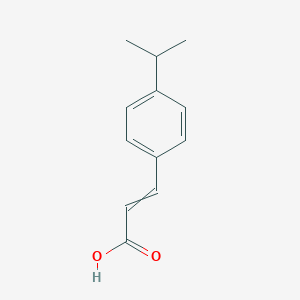

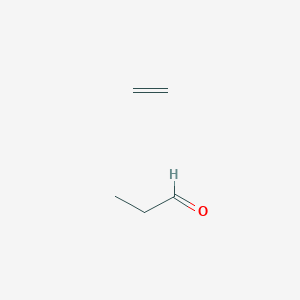
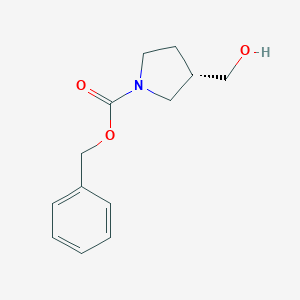
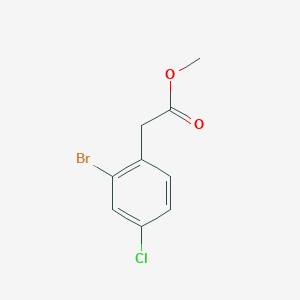
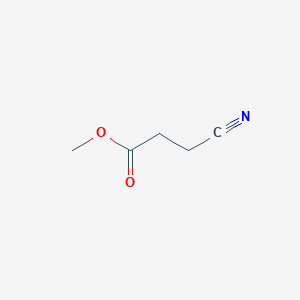
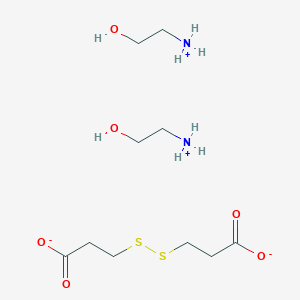

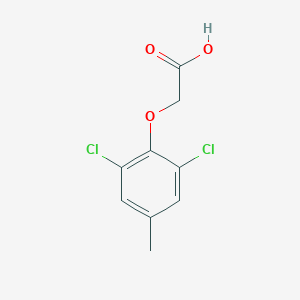

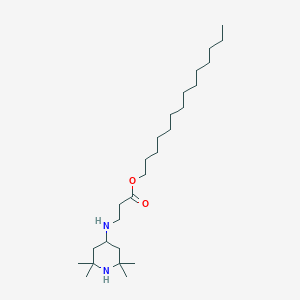
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
